molecular formula C14H19NO4 B3229166 Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate CAS No. 128182-82-1

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

Cat. No.: B3229166
CAS No.: 128182-82-1
M. Wt: 265.3 g/mol
InChI Key: FJIVUQFSMYTSCY-UHFFFAOYSA-N
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Description

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methylbutanoate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.

Major Products Formed

    Oxidation: Benzyloxycarbonyl-protected carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or urea derivatives.

Scientific Research Applications

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate finds applications in various scientific fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino compound, which can then participate in various biochemical pathways. The ester moiety may also undergo hydrolysis, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(((benzyloxy)carbonyl)amino)-3-deoxyhexopyranoside: Similar in structure but differs in the sugar moiety.

    Methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate: Contains a longer carbon chain and a hydroxyl group.

Uniqueness

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVUQFSMYTSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 14.7 g (91.8 mmol) of 2,2-dimethylbutanedioic acid-4-methyl ester in 150 mL of benzene was added 13 mL of triethylamine (9.4 g, 93 mmol) followed by 21.8 mL of diphenylphosphoryl azide (27.8 g, 101 mmol). The mixture was heated under nitrogen at reflux for 45 minutes then 19 mL (19.9 g, 184 mmol) of benzyl alcohol was added and refluxing continued for 16 hours. The mixture was cooled, filtered and the filtrate concentrated to a minimum volume under vacuum. The residue was redissolved in 250 mL of ethyl acetate, washed with water, saturated aqueous sodium bicarbonate (2×) and brine. The organic layer was removed, dried over magnesium sulfate, filtered and the filtrate concentrated to a minimum volume under vacuum. The crude product was purified by medium pressure liquid chromatography on silica, eluting with hexane/ethyl acetate (4:1), to afford 18.27 g (68.9 mmol, 75%) of the product.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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